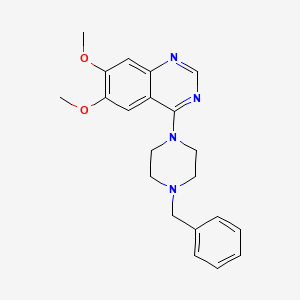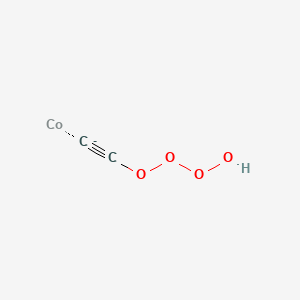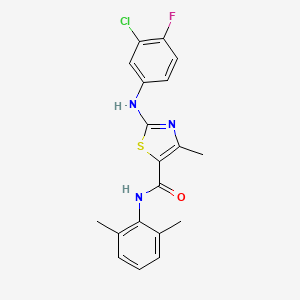
Dehydrosulphurenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrosulphurenic acid is a lanostane-type triterpenoid compound with the chemical formula C31H48O4 and a molecular weight of 484.72 g/mol . It is primarily isolated from the medicinal mushroom Antrodia camphorata, which is known for its potent pharmacological activities . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dehydrosulphurenic acid can be synthesized through various chemical reactions involving lanostane-type triterpenoids. The synthetic routes often involve multiple steps, including oxidation, reduction, and substitution reactions . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources like Antrodia camphorata . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydrosulphurenic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Applications De Recherche Scientifique
Dehydrosulphurenic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of dehydrosulphurenic acid involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation . For example, it inhibits the activity of β-secretase 1 (BACE1) and phosphorylated tau protein (p-tau), which are implicated in Alzheimer’s disease progression . Additionally, it downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) .
Comparaison Avec Des Composés Similaires
Dehydrosulphurenic acid is often compared with other lanostane-type triterpenoids, such as:
Eburicoic Acid: Known for its anti-diabetic and anti-inflammatory properties.
Dehydroeburicoic Acid: Exhibits similar biological activities, including anti-cancer effects.
Sulphurenic Acid: Another triterpenoid with significant pharmacological potential.
Uniqueness: What sets this compound apart is its broad spectrum of biological activities and its potential therapeutic applications in various diseases .
Propriétés
Formule moléculaire |
C31H48O4 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
(2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)23-17-26(33)31(8)22-11-12-24-28(4,5)25(32)14-15-29(24,6)21(22)13-16-30(23,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31-/m1/s1 |
Clé InChI |
DGVHJZPQGFRVEC-JBDXZHTESA-N |
SMILES isomérique |
CC(C)C(=C)CC[C@H]([C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |
SMILES canonique |
CC(C)C(=C)CCC(C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)






![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)


